

# Hexafluoroacetone Sesquihydrate: A Technical Guide for Researchers in Drug Development

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## Compound of Interest

Compound Name: Hexafluoroacetone sesquihydrate

Cat. No.: B082577

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For researchers, scientists, and drug development professionals, Hexafluoroacetone (HFA) and its hydrated forms, particularly the sesquihydrate, represent a potent and versatile tool in synthetic and medicinal chemistry. This guide provides an in-depth overview of its commercial availability, key applications with detailed experimental protocols, and the underlying chemical principles that make it a valuable reagent for the synthesis of complex molecules.

Hexafluoroacetone is a non-flammable, highly reactive gas characterized by its strong electrophilicity.<sup>[1]</sup> It readily reacts with water to form hydrates, with the sesquihydrate being a common commercially available form.<sup>[1]</sup> This reactivity is central to its utility, particularly in its role as a bidentate protecting and activating agent for amino acids and other functionalized carboxylic acids.

## Commercial Availability and Suppliers

**Hexafluoroacetone sesquihydrate** is readily available from a variety of chemical suppliers worldwide. Researchers can procure this reagent in various quantities, from grams to kilograms, to suit both laboratory-scale research and larger-scale development projects. The purity and specifications may vary between suppliers, so it is crucial to consult the product documentation for specific applications.

| Supplier                      | Product Name                                | CAS Number | Molecular Formula   | Purity   | Additional Notes  |
|-------------------------------|---|------------|---|--|---|
| Sigma-Aldrich (Merck)         | Hexafluoroacetone sesquihydrate             | 13098-39-0 | C <sub>3</sub> H <sub>3</sub> F <sub>6</sub> O <sub>2.5</sub> | ≥98%   | Available for synthesis.  |
| Fisher Scientific             | 1,1,1,3,3,3-Hexafluoroacetone sesquihydrate | 13098-39-0 | C <sub>3</sub> H <sub>3</sub> F <sub>6</sub> O <sub>2.5</sub> | 98%  | -   |
| Oakwood Chemical              | Hexafluoroacetone sesquihydrate             | 13098-39-0 | C <sub>6</sub> H <sub>6</sub> F <sub>12</sub> O <sub>5</sub>  | -  | Orders >100g may have additional shipping requirements.<br><a href="#">[2]</a>      |
| AK Scientific, Inc.           | Hexafluoroacetone sesquihydrate             | 13098-39-0 | -   | -  | Offers a range of fine chemicals and advanced intermediates.<br><a href="#">[3]</a> |
| TCI (Tokyo Chemical Industry) | Hexafluoroacetone Hydrate                   | 10057-27-9 | >97.0%(T)   | Purity is calculated on an anhydrous substance basis.<br><a href="#">[4]</a> |   |
| ChemicalBook                  | HEXAFLUOROACETONE SESQUIHYDRATE             | 13098-39-0 | C <sub>3</sub> H <sub>2</sub> F <sub>6</sub> O <sub>2</sub>   | 98%  | Lists multiple global suppliers.<br><a href="#">[5]</a>                             |

|                             |                                 |            |   |     |                       |
|-----------------------------|---------------------------------|------------|---|-----|-----------------------|
| Apollo Scientific Ltd.      | Perfluoroacetone sesquihydrate  | 13098-39-0 | - | 98% | UK-based supplier.[6] |
| SynQuest Laboratories, Inc. | Hexafluoroacetone sesquihydrate | -          | - | 97% | US-based supplier.[6] |

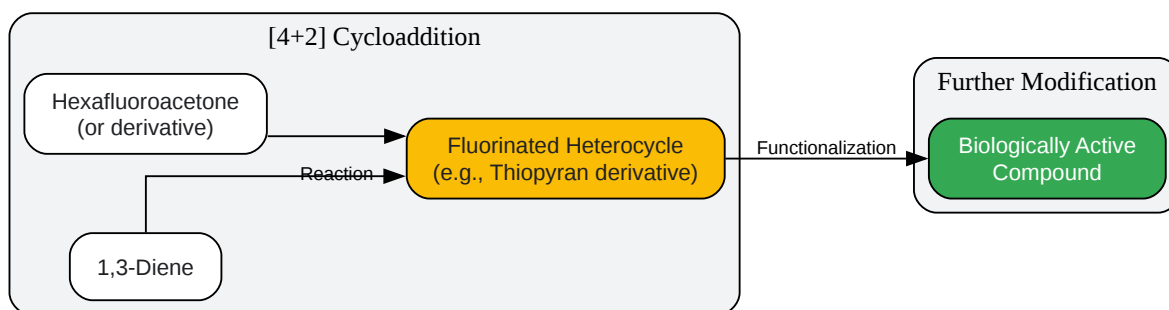
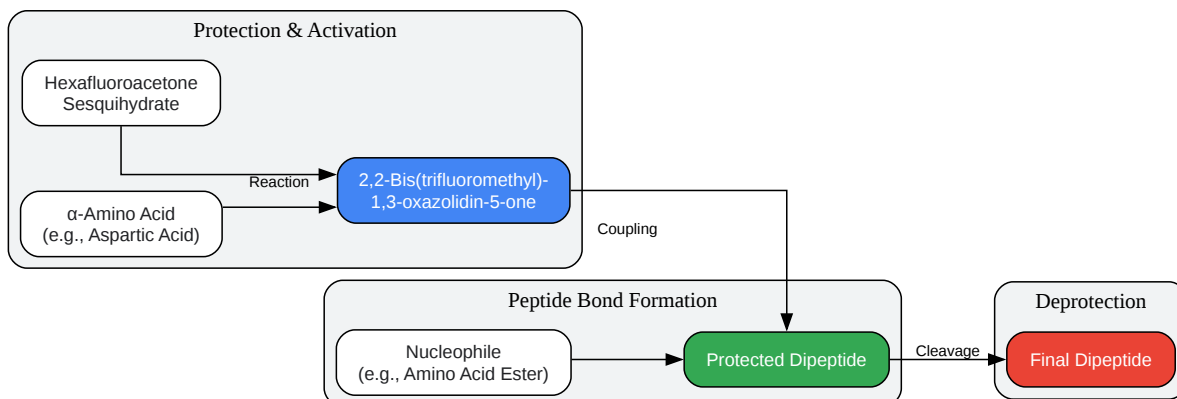
## Core Application: Protecting and Activating Agent in Peptide Synthesis

A primary application of hexafluoroacetone in drug development is its use as a dual protecting and activating reagent for amino acids. This strategy streamlines peptide synthesis by reducing the number of required steps.[6]

### Reaction Principle

Hexafluoroacetone reacts with  $\alpha$ -amino acids to form stable, five-membered heterocyclic compounds known as 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones. In this cyclic structure, the amino group is protected, and the carboxyl group is simultaneously activated as part of the heterocyclic ring. This dual role allows for direct coupling with other amino acids or nucleophiles without the need for separate protection and activation steps.

The following diagram illustrates the logical workflow of this process:



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